molecular formula C19H21ClN2O3S B3002744 2-(4-chlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 381681-08-9

2-(4-chlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B3002744
CAS RN: 381681-08-9
M. Wt: 392.9
InChI Key: CMXPLYFYZORBKT-UHFFFAOYSA-N
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Description

The compound "2-(4-chlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold that has been explored for various biological activities. The presence of the 4-chlorobenzamido and 2-methoxyethyl groups suggests potential modifications to enhance specific biological interactions.

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives has been reported using the Gewald three-component reaction, which involves cyclohexanones, alkyl cyanoacetates, and sulfur. This reaction can lead to alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, which upon dehydrogenation in benzonitrile under an air atmosphere, afford alkyl 2-aminobenzo[b]thiophene-3-carboxylates in good to excellent yields . Although the specific synthesis of the compound is not detailed, similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives is crucial for their biological activity. Substitution at various positions on the thiophene ring, such as the 3-carboxamido and 2-amino groups, has been found to be significant for allosteric activity on the adenosine A1 receptor . The specific molecular structure of the compound , with its chlorobenzamido and methoxyethyl groups, may influence its binding and activity, although the exact effects would require further investigation.

Chemical Reactions Analysis

The tetrahydrobenzo[b]thiophene core can undergo various chemical reactions. For instance, initial reactions of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with different organic reagents have led to a series of novel thiophene derivatives with confirmed structures by IR, 1H NMR, MS spectral data, and elemental analysis . These reactions are indicative of the versatility of the tetrahydrobenzo[b]thiophene scaffold in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives are influenced by their substituents. For example, the introduction of metal ions to thiocarbamoyl derivatives of tetrahydrobenzo[b]thiophene has led to the synthesis of metal complexes characterized by various analytical techniques, including spectral analysis and thermal analysis . These complexes exhibit significant biological effects, which suggests that the physical and chemical properties of these derivatives can be tailored for specific pharmacological activities.

Scientific Research Applications

Synthesis and Biological Activities

Several studies have focused on the synthesis of novel compounds starting from similar structures to 2-(4-chlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, exploring their potential biological activities:

  • Antimicrobial and Antioxidant Properties : Research indicates the synthesis of compounds derived from tetrahydrobenzo[b]thiophenes, demonstrating significant antimicrobial and antioxidant activities. This suggests potential applications in developing new antimicrobial agents (Babu et al., 2012; Raghavendra et al., 2016).

  • Anti-Inflammatory and Analgesic Activities : Compounds synthesized from benzodifuranyl and tetrahydrobenzo[b]thiophenes have shown promising anti-inflammatory and analgesic activities, indicating their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Anticancer Activity : Several novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized, with some displaying potent anticancer activity against colon cancer cell lines. This opens avenues for the development of new anticancer drugs (Abdel-Motaal et al., 2020).

Chemical Properties and Structural Analysis

Research on the chemical properties and structural analysis of related compounds provides insights into their reactivity and potential applications:

  • Molecular Conformation and Aggregation : Studies on closely related benzamides have explored their molecular conformations and modes of supramolecular aggregation, providing a deeper understanding of their chemical behavior (Sagar et al., 2018).

  • Synthetic Routes and Heterocyclic Derivatives : Investigations into the synthesis of heterocyclic derivatives from thiophene carboxamides have been conducted, revealing diverse synthetic routes and potential for generating biologically active compounds (Mohareb et al., 2004; Talupur et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, studying its chemical properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-25-11-10-21-18(24)16-14-4-2-3-5-15(14)26-19(16)22-17(23)12-6-8-13(20)9-7-12/h6-9H,2-5,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXPLYFYZORBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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